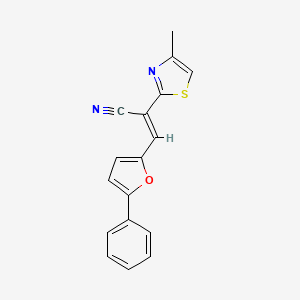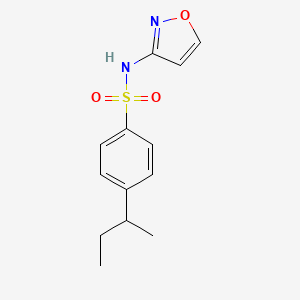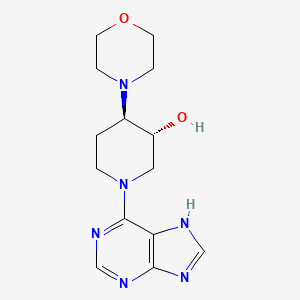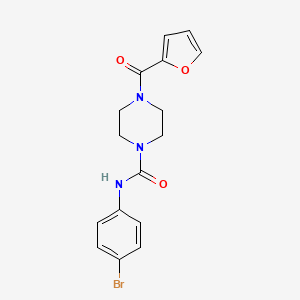
3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzimidazole and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is known to exhibit its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. The compound has been shown to inhibit the activity of certain enzymes involved in cancer and inflammation pathways, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response. The compound has also been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity towards specific cellular targets. This makes it an ideal candidate for drug development and biological research. However, the limitations of using this compound include its high cost, low solubility in water, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the directions is to optimize the synthesis method to improve the yield and reduce the cost of the compound. Another direction is to study the compound's interaction with various cellular targets to understand its mechanism of action better. Additionally, the compound's potential applications in the treatment of other diseases such as viral infections and neurodegenerative disorders can be explored.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxybenzaldehyde and 1-methyl-1H-benzimidazole-2-amine with acrylonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to give the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-22-16-6-4-3-5-15(16)21-18(22)13(11-20)9-12-7-8-17(23-2)14(19)10-12/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNZFKPYGPJIM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)




![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)

![N-(3-methylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5486606.png)
![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5486628.png)
![2,4-dimethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5486631.png)